molecular formula C8H8N2O B1322665 6,7-dihydro-1,7-naphthyridin-8(5H)-one CAS No. 301666-63-7

6,7-dihydro-1,7-naphthyridin-8(5H)-one

Cat. No.: B1322665
CAS No.: 301666-63-7
M. Wt: 148.16 g/mol
InChI Key: FACHEWJELYJLGD-UHFFFAOYSA-N
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Description

6,7-dihydro-1,7-naphthyridin-8(5H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1,7-naphthyridin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1,7-naphthyridin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

6,7-dihydro-1,7-naphthyridin-8(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dihydro-1,7-naphthyridin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,7-naphthyridine: A parent compound with a similar ring structure but lacking the dihydro and ketone functionalities.

    Quinoline: Another heterocyclic compound with a similar nitrogen-containing ring system.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.

Uniqueness

6,7-dihydro-1,7-naphthyridin-8(5H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-dihydro-5H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-2,4H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACHEWJELYJLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623303
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301666-63-7
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301666-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-1,7-naphthyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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